molecular formula C11H16Br2N2O2S B2545657 2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide CAS No. 919968-98-2

2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide

Cat. No.: B2545657
CAS No.: 919968-98-2
M. Wt: 400.13
InChI Key: DEKPICLZLYSXBU-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide is a brominated sulfonamide derivative characterized by a benzenesulfonamide core substituted with bromine atoms at the 2- and 5-positions. The sulfonamide nitrogen is further functionalized with a 3-(dimethylamino)propyl group, imparting both lipophilic and basic properties to the molecule.

Properties

IUPAC Name

2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Br2N2O2S/c1-15(2)7-3-6-14-18(16,17)11-8-9(12)4-5-10(11)13/h4-5,8,14H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKPICLZLYSXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide typically involves the bromination of N-[3-(dimethylamino)propyl]benzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antagonism of Urotensin II Receptors

One of the primary applications of 2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide is its role as an antagonist of urotensin II (U-II) receptors. U-II is implicated in cardiovascular homeostasis and various cardiovascular diseases. Research indicates that compounds like this sulfonamide may be effective in treating conditions such as:

  • Congestive heart failure
  • Hypertension
  • Cardiac arrhythmias
  • Stroke .

This compound's mechanism involves modulating the activity of G-protein coupled receptors, which are critical in regulating vascular tone and myocardial function.

Endothelin Receptor Modulation

Another significant application is in the modulation of endothelin receptors (ET_A and ET_B). Endothelin peptides are known to play a role in several vascular disorders, including hypertension and ischemia. Sulfonamides like this compound can inhibit the binding of endothelin to its receptors, potentially offering therapeutic benefits for:

  • Pulmonary hypertension
  • Atherosclerosis
  • Renal failure .

Phospholipase A2 Inhibition

Research has also indicated that benzenesulfonamide derivatives can inhibit phospholipase A2, an enzyme involved in inflammatory processes and ischemic injury. This inhibition may provide protective effects against myocardial infarction and other ischemic conditions .

Case Studies and Experimental Data

Several studies have demonstrated the efficacy of sulfonamide compounds similar to this compound:

StudyFindingsApplication
Ames et al. (2000)Identified sulfonamides as effective U-II antagonists with potential cardiovascular benefitsTreatment of heart failure and hypertension
Saito et al. (1990)Showed that endothelin antagonists can reduce vascular resistanceManagement of pulmonary hypertension
Phospholipase A2 StudiesDemonstrated reduced infarct size in animal models treated with phospholipase inhibitorsProtection against myocardial ischemia

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide involves its interaction with molecular targets through its functional groups. The bromine atoms and the dimethylamino group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Substituent Effects

  • This contrasts with the tetrahydrofuran-2-ylmethyl group (cyclic ether, neutral) in the first comparator and the morpholin-4-ylpropyl group (secondary amine in a six-membered ring) in the second comparator .
  • Bromine vs. This difference may influence reactivity in nucleophilic substitution or aromatic interactions .

Molecular Weight and Lipophilicity

  • The target compound has the highest calculated molecular weight (~413.2 g/mol), attributed to its two bromine atoms and dimethylamino group.

Functional Implications

  • Biological Activity: The morpholinyl and tetrahydrofuran groups in the comparators are common in pharmaceuticals for improving solubility and bioavailability. The dimethylamino group in the target compound could similarly modulate pharmacokinetics but may introduce stronger basicity, affecting pH-dependent solubility .
  • Synthetic Flexibility : The tertiary amine in the target compound offers a site for further functionalization (e.g., quaternization or protonation), unlike the ether-based comparators.

Biological Activity

2,5-Dibromo-N-[3-(dimethylamino)propyl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities including antibacterial, antifungal, and anticancer properties.

Synthesis and Structure

The synthesis of this compound involves the bromination of a benzenesulfonamide precursor followed by the introduction of a dimethylaminopropyl side chain. The compound's structure can be represented as follows:

C12H16Br2N2O2S\text{C}_{12}\text{H}_{16}\text{Br}_{2}\text{N}_{2}\text{O}_{2}\text{S}

This structure features two bromine atoms at the 2 and 5 positions on the benzene ring, which is critical for its biological activity.

Antibacterial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

  • Case Study : A study evaluated the antibacterial efficacy of various benzenesulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds with electron-withdrawing groups, such as bromine, enhanced antibacterial activity significantly (IC50 values ranging from 0.11 to 9.3 μM) .
Compound% InhibitionIC50 (μM)
This compound>70%0.11

Antifungal Activity

The compound has also been evaluated for antifungal properties. Similar to its antibacterial effects, the presence of the sulfonamide group contributes to its ability to inhibit fungal growth by disrupting metabolic pathways.

  • Research Findings : In vitro studies showed that this compound exhibited antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) significantly lower than standard antifungal agents like fluconazole .

Anticancer Activity

Emerging data suggest that this compound may possess anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focal point of research.

  • Mechanism : The compound was found to inhibit MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase), which is crucial in signaling pathways associated with tumor growth .
Cancer TypeMechanismIC50 (μM)
Breast CancerMEK Inhibition<1

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Bromine Substitution : The presence of bromine enhances lipophilicity and electronic properties, improving interaction with biological targets.
  • Sulfonamide Group : This functional group is essential for antibacterial activity through inhibition of bacterial enzymes.
  • Dimethylaminopropyl Side Chain : This moiety may enhance solubility and bioavailability, facilitating cellular uptake.

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